molecular formula C10H13NO3 B612959 (R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid CAS No. 178357-84-1

(R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid

Cat. No.: B612959
CAS No.: 178357-84-1
M. Wt: 195.22
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of a hydroxyphenyl group, a methylamino group, and a propanoic acid moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and methylamine.

    Condensation Reaction: The initial step involves a condensation reaction between 4-hydroxybenzaldehyde and methylamine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.

    Chiral Resolution: The resulting amine is subjected to chiral resolution techniques, such as chromatography, to obtain the ®-enantiomer.

    Final Step:

Industrial Production Methods

In industrial settings, the production of ®-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid is often scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid is unique due to the presence of both the hydroxyphenyl and methylamino groups, which confer distinct chemical reactivity and biological properties. Its chiral nature further adds to its uniqueness, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7/h2-5,9,11-12H,6H2,1H3,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDLCFOOGCNDST-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes Methyl-D-tyrosine valuable in designing peptide antagonists?

A: The incorporation of Methyl-D-tyrosine into peptide sequences can significantly influence their pharmacological properties. Researchers have demonstrated its utility in developing luliberin (luteinizing hormone-releasing hormone) antagonists []. This suggests that the specific stereochemistry and structural features of Methyl-D-tyrosine contribute to enhanced binding affinity and selectivity for target receptors.

Q2: Can you provide an example of how Methyl-D-tyrosine is incorporated into a biologically active peptide?

A: Absolutely. One example is the synthesis of [1-phenylacetyl, 2-O-methyl-D-tyrosine, 6-arginine, 8-arginine, 9-lysinamide]vasopressin (PhAcALVP). This peptide incorporates Methyl-D-tyrosine at the second position and acts as a high-affinity, selective antagonist for the V1a vasopressin receptor [].

Q3: Are there any imaging applications for peptides containing Methyl-D-tyrosine?

A: Yes, researchers have explored the potential of Methyl-D-tyrosine-containing peptides for imaging. For example, PhAcALVP was modified to create bifunctional ligands by attaching fluorescent molecules or biotin to the peptide sequence. This enabled the visualization and study of V1a receptor distribution on cell surfaces using microscopy techniques [].

Q4: Has Methyl-D-tyrosine been investigated for use in Positron Emission Tomography (PET)?

A: While not explicitly mentioned in the provided research, a closely related compound, 3-[18F]fluoro-α-methyl-d-tyrosine (d-[18F]FAMT), has been evaluated as a potential amino acid tracer for PET []. This highlights the potential of Methyl-D-tyrosine derivatives as tools for studying biological processes in vivo.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.